molecular formula C21H17N7O3S B2685931 3-(4-methoxyphenyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207042-52-1

3-(4-methoxyphenyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2685931
CAS RN: 1207042-52-1
M. Wt: 447.47
InChI Key: JEJSSFMMQTUVJX-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C21H17N7O3S and its molecular weight is 447.47. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Transformations

Research has demonstrated various synthetic strategies for constructing complex molecules, including triazolo[4,3-a]pyrimidines and related heterocyclic compounds. For instance, Lashmanova et al. (2019) reported the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, showcasing a methodological advance in heterocyclic chemistry through C=N bond reduction facilitated by NaBH4 in the presence of V2O5 at room temperature (Lashmanova et al., 2019). This transformation underscores the synthetic flexibility and potential for generating novel compounds with significant biological activity.

Biological Activities and Applications

The synthesis and evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles by Reddy et al. (2013) revealed compounds exhibiting potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This study highlights the antimicrobial potential of triazolo and oxadiazole derivatives, suggesting their suitability for further pharmacological development (Reddy et al., 2013).

properties

IUPAC Name

3-(4-methoxyphenyl)-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O3S/c1-30-15-7-5-14(6-8-15)28-20-18(24-26-28)21(29)27(12-22-20)11-17-23-19(25-31-17)13-3-9-16(32-2)10-4-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJSSFMMQTUVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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